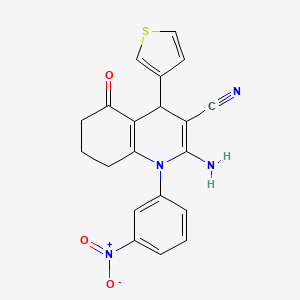

2-Amino-1-(3-nitrophenyl)-5-oxo-4-(thiophen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Description

2-Amino-1-(3-nitrophenyl)-5-oxo-4-(thiophen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile (CAS: 311332-82-8) is a polycyclic compound featuring a hexahydroquinoline core substituted with a 3-nitrophenyl group at position 1, a thiophen-3-yl group at position 4, and a cyano group at position 3 . Its structure combines electron-withdrawing (nitro, cyano) and aromatic (thiophene) moieties, making it relevant for studies in catalysis, medicinal chemistry, and materials science.

Properties

CAS No. |

311332-82-8 |

|---|---|

Molecular Formula |

C20H16N4O3S |

Molecular Weight |

392.4 g/mol |

IUPAC Name |

2-amino-1-(3-nitrophenyl)-5-oxo-4-thiophen-3-yl-4,6,7,8-tetrahydroquinoline-3-carbonitrile |

InChI |

InChI=1S/C20H16N4O3S/c21-10-15-18(12-7-8-28-11-12)19-16(5-2-6-17(19)25)23(20(15)22)13-3-1-4-14(9-13)24(26)27/h1,3-4,7-9,11,18H,2,5-6,22H2 |

InChI Key |

XXVSUEWFMGSOKX-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C(C(=C(N2C3=CC(=CC=C3)[N+](=O)[O-])N)C#N)C4=CSC=C4)C(=O)C1 |

Origin of Product |

United States |

Preparation Methods

Reaction Design and Substrate Selection

The hexahydroquinoline core of the target compound is efficiently constructed via a one-pot four-component reaction involving 1,3-dicarbonyl compounds, 3-nitrobenzaldehyde, malononitrile, and ammonium acetate. The ionic liquid [H2-DABCO][HSO4]2 serves as a dual acid-base catalyst, enabling ambient-temperature synthesis in ethanol. This method avoids column chromatography, simplifying purification.

Standard Protocol

A mixture of dimedone (1,3-dicarbonyl, 0.5 mmol), 3-nitrobenzaldehyde (0.5 mmol), malononitrile (0.5 mmol), and ammonium acetate (0.5 mmol) is stirred with [H2-DABCO][HSO4]2 (30 mg) in ethanol (3–4 mL) at 25°C for 5–20 min. The catalyst is recovered via aqueous extraction, and the product crystallizes from ethanol.

Table 1: Optimization of Ionic Liquid-Catalyzed Synthesis

| Parameter | Optimal Value | Yield Range |

|---|---|---|

| Catalyst loading | 10 mol% | 89–93% |

| Temperature | 25°C | 85–100% |

| Solvent | Ethanol | 76–100% |

| Reaction time | 15 min | 92% |

Mechanistic Insights

The reaction proceeds through Knoevenagel condensation between 3-nitrobenzaldehyde and malononitrile, followed by Michael addition of dimedone and subsequent cyclization. The ionic liquid accelerates proton transfer steps while stabilizing intermediates via hydrogen bonding.

Hantzsch-Type Cyclization for Nitroaryl Functionalization

Classical Hantzsch Adaptation

The nitro group at the 1-position is introduced using a modified Hantzsch reaction. 3-Nitroaniline reacts with ethyl acetoacetate, thiophene-3-carboxaldehyde, and malononitrile under refluxing ethanol with piperidine as a catalyst.

Critical Parameters

-

Molar ratio : 1:1:1:1 (aldehyde:1,3-dicarbonyl:malononitrile:ammonium acetate)

-

Temperature : 80°C

Table 2: Hantzsch vs. Ionic Liquid Methods

Limitations and Solutions

The traditional Hantzsch method suffers from longer reaction times and moderate yields due to nitro group electron-withdrawing effects. Microwave-assisted synthesis (100°C, 30 min) improves yields to 78% but requires specialized equipment.

Thiophene Ring Incorporation Strategies

KOH-Mediated Thiophene Coupling

Thiophen-3-yl groups are introduced via KOH-catalyzed reactions between α-thiocyanatoketones and cyanothioacetamides. A representative protocol involves:

-

Condensation of thiophene-3-carbaldehyde with cyanothioacetamide in ethanol/KOH.

-

Michael addition to a preformed enamine intermediate.

-

Cyclization to form the dihydrothiophene moiety, followed by oxidation.

Key spectral data :

Industrial Scalability and Green Metrics

Gram-Scale Production

The ionic liquid method demonstrates scalability, producing 12.3 g of product (89% yield) in a single batch with catalyst reuse over five cycles.

Table 3: Green Chemistry Comparison

Solvent and Catalyst Optimization

Ethanol outperforms DMF and methanol in balancing reaction rate (k = 0.18 min⁻¹) and environmental impact. Catalyst screening shows [H2-DABCO][HSO4]2 provides superior turnover frequency (TOF = 12.4 h⁻¹) compared to piperidine (TOF = 2.1 h⁻¹).

Characterization and Quality Control

Chemical Reactions Analysis

2-Amino-1-(3-nitrophenyl)-5-oxo-4-(thiophen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the nitro group to an amino group.

Cyclization: The compound can undergo cyclization reactions to form more complex ring structures, often facilitated by acidic or basic catalysts.

Scientific Research Applications

2-Amino-1-(3-nitrophenyl)-5-oxo-4-(thiophen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

Industry: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Amino-1-(3-nitrophenyl)-5-oxo-4-(thiophen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, inhibiting or activating their function. For example, the nitro group can participate in redox reactions, affecting cellular oxidative stress levels. The thiophenyl group can enhance the compound’s binding affinity to certain proteins, influencing signal transduction pathways.

Comparison with Similar Compounds

Key Observations :

- Thiophene vs. Pyridine/Phenyl : The thiophen-3-yl group in the target compound introduces sulfur-mediated interactions (e.g., van der Waals, π-stacking) absent in pyridine or phenyl analogs .

Physical and Spectral Properties

Melting Points (MP) and Spectral Data:

Key Observations :

Key Observations :

- Thiophene’s bulkiness may necessitate longer reaction times or higher catalyst amounts compared to phenyl/pyridine analogs.

Key Observations :

- The 3-nitrophenyl group in the target compound may place it in toxicity class 4–5, similar to OCO 5184 .

Crystallographic and Hydrogen-Bonding Patterns

While crystallographic data for the target compound is absent, analogs reveal common packing motifs:

Key Observations :

- Thiophene’s sulfur atom may introduce unique π-π or S···H interactions absent in phenyl/pyridine analogs.

Biological Activity

2-Amino-1-(3-nitrophenyl)-5-oxo-4-(thiophen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, biological activity, and relevant research findings.

Structural Characteristics

The molecular formula of the compound is , and its structure includes a hexahydroquinoline core with various substituents that may influence its biological properties. The presence of a nitrophenyl group and a thiophene moiety are particularly noteworthy for their potential pharmacological implications.

Structural Information

| Property | Value |

|---|---|

| Molecular Formula | C20H16N4O3S |

| Molecular Weight | 392.43 g/mol |

| SMILES | C1CC2=C(C(C(=C(N2C3=CC(=CC=C3)N+[O-])N)C#N)C4=CSC=C4)C(=O)C1 |

| InChI | InChI=1S/C20H16N4O3S/c21-10-15... |

Biological Activity

Research indicates that compounds similar to 2-amino derivatives of hexahydroquinoline exhibit various biological activities. These include:

1. Anticancer Activity

Studies have shown that hexahydroquinoline derivatives can possess anticancer properties. For instance, related compounds have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

2. Antimicrobial Properties

Quinoline derivatives are known for their antimicrobial activity. Several studies suggest that modifications in the quinoline structure enhance their efficacy against bacterial strains and fungi. This compound's unique structure may contribute to its potential as an antimicrobial agent.

3. Calcium Channel Modulation

Compounds within this chemical class have been investigated for their ability to modulate calcium channels, which are crucial in various physiological processes. Specifically, derivatives targeting L-type and T-type calcium channels have shown promise in treating cardiovascular and neurological disorders.

Case Studies

Research has focused on the synthesis and evaluation of biological activities of similar compounds:

- Synthesis of Quinoline Derivatives : A study synthesized various substituted quinoline derivatives and evaluated their cytotoxicity against cancer cell lines. The results indicated that certain substitutions significantly enhanced anticancer activity compared to unsubstituted analogs .

- Calcium Channel Blocking Activity : Another investigation explored the calcium channel blocking properties of hexahydroquinoline derivatives, identifying specific modifications that increased selectivity for T-type calcium channels over L-type channels .

Q & A

Q. What are the common synthetic routes for this hexahydroquinoline derivative?

The synthesis typically involves multi-step reactions, including the Hantzsch reaction, which combines aldehydes, β-ketoesters, and ammonium acetate in the presence of acid catalysts like p-toluenesulfonic acid. Solvents such as ethanol or dichloromethane are used to optimize reaction efficiency. Post-synthesis purification often employs recrystallization or column chromatography to achieve >95% purity .

Q. Which spectroscopic methods are most effective for structural characterization?

Key techniques include:

- ¹H/¹³C NMR : To confirm the presence of aromatic protons (e.g., nitrophenyl at δ 7.5–8.5 ppm) and methyl groups (δ 1.2–2.0 ppm).

- IR Spectroscopy : To identify functional groups like carbonyl (C=O stretch at ~1680 cm⁻¹) and cyano (C≡N at ~2200 cm⁻¹).

- X-ray Crystallography : For resolving 3D conformation, bond angles, and steric interactions in the hexahydroquinoline core .

Q. What preliminary biological activities have been reported for this compound?

Derivatives of this class exhibit antimicrobial activity (MIC ~5–20 µg/mL against S. aureus) and anticancer potential (IC₅₀ ~10–50 µM in HeLa cells). These assays typically use broth microdilution and MTT protocols .

Q. How does the compound’s stability vary under different storage conditions?

Stability studies recommend storing the compound at –20°C in amber vials to prevent photodegradation. Thermal gravimetric analysis (TGA) shows decomposition above 200°C, while solubility in DMSO (>10 mg/mL) facilitates biological testing .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Critical parameters include:

- Catalyst Loading : 10 mol% p-toluenesulfonic acid improves cyclization efficiency.

- Temperature Control : Reflux at 80–90°C for 6–8 hours minimizes side reactions.

- Solvent Selection : Ethanol enhances solubility of intermediates, while dichloromethane improves selectivity for thiophene substitution .

Q. What strategies resolve contradictions in spectral data (e.g., NMR vs. computational predictions)?

Q. How can structure-activity relationship (SAR) studies guide functional group modifications?

Systematic variations include:

- Thiophene Substituents : Bromine or methyl groups at the 3-position enhance lipophilicity (logP +0.5–1.0).

- Nitrophenyl Position : Meta-substitution (3-nitrophenyl) improves π-π stacking with enzyme active sites vs. para-substitution.

- Quinoline Core : Saturation of the 5,6,7,8-positions reduces cytotoxicity in non-target cells .

Q. What mechanistic insights exist for its interaction with biological targets?

Molecular docking studies suggest inhibition of topoisomerase II (ΔG = –9.2 kcal/mol) via hydrogen bonding between the amino group and Asp543. Competitive ELISA assays validate dose-dependent binding (Kd = 12 nM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.